

Application Note: Binding Affinity Characterization of (5-Morpholin-4-ylpentyl)amine

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Compound of Interest

Compound Name: (5-Morpholin-4-ylpentyl)amine

CAS No.: 39793-32-3

Cat. No.: B1609626

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Executive Summary & Biological Context

(5-Morpholin-4-ylpentyl)amine (CAS: 5666-96-6) represents a critical chemical motif in drug discovery, functioning either as a fragment containing the privileged morpholine pharmacophore or as a functionalized linker for PROTACs and affinity chromatography tools.

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently enhancing solubility and metabolic stability while serving as a hydrogen bond acceptor in active sites of kinases and Sigma receptors [1, 2]. The pentyl-amine tail provides a flexible spacer and a primary amine handle for conjugation.

Scope: This guide details protocols to determine the binding affinity (

) of **(5-Morpholin-4-ylpentyl)amine** against a target protein.[1] Because this molecule is low molecular weight (~172.27 Da) and likely exhibits fast kinetics (fast-on/fast-off), standard ELISA or pull-down assays are insufficient. We focus on Surface Plasmon Resonance (SPR) and

Microscale Thermophoresis (MST), which provide the necessary sensitivity and temporal resolution.

Physicochemical Profile & Assay Buffer Strategy

Before initiating binding assays, the physicochemical behavior of the analyte must be stabilized.

Property	Value/Characteristic	Assay Implication
MW	172.27 g/mol	Low MW: Requires high-density protein immobilization (SPR) or high-concentration labeling (MST) to detect signal.
LogP	~0.5 - 1.2 (Est.)	Hydrophilic: Low risk of non-specific binding to plastics/tubing.
pKa (Morpholine)	~8.3	Buffer pH: At physiological pH (7.4), the morpholine nitrogen is partially protonated.
pKa (Primary Amine)	~10.5	Reactivity: At pH 7.4, the tail is positively charged. Avoid phosphate buffers if the target is sensitive to ionic strength; use HEPES or Tris.

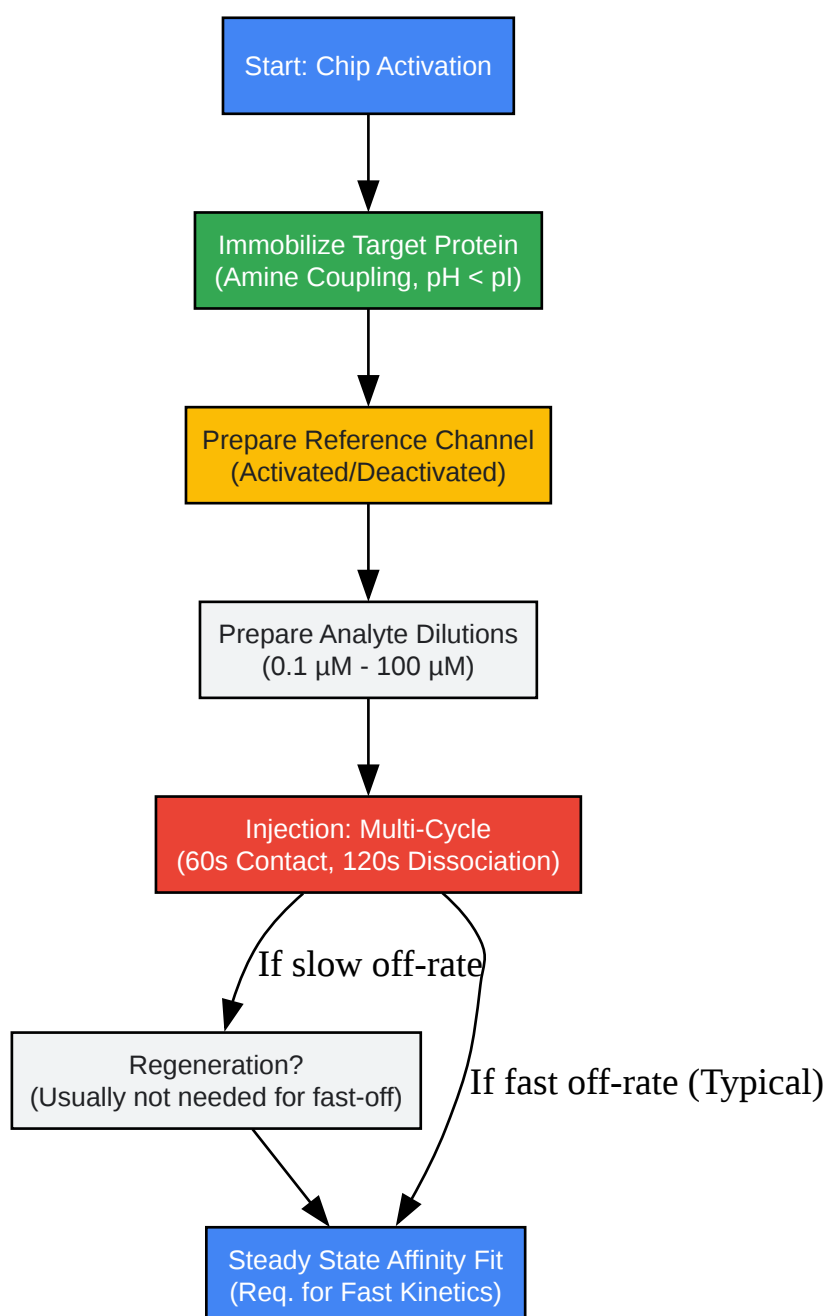
Recommended Assay Buffer (Standard):

- 20 mM HEPES (pH 7.4)
- 150 mM NaCl
- 0.05% Tween-20 (Surfactant P20)
- Note: DMSO is generally not required for this molecule due to high solubility, eliminating bulk-shift correction errors common in fragment screening.

Protocol A: Surface Plasmon Resonance (SPR)

Methodology: Single-Cycle Kinetics (SCK) or Multi-Cycle Kinetics. Rationale: SPR is the gold standard for Low Molecular Weight (LMW) fragments. We will immobilize the Target Protein and flow the **(5-Morpholin-4-ylpentyl)amine** as the analyte. Warning: Do NOT immobilize the amine analyte; its small size means immobilization would sterically hinder the morpholine headgroup and destroy the binding epitope.

Experimental Workflow (Graphviz)



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Caption: SPR workflow for LMW analytes. High-density immobilization of the target protein is crucial for detecting the small mass change of the amine fragment.

Detailed Procedure (Biacore/Sierra Systems)

Step 1: Sensor Chip Preparation (CM5 or Series S)

- Conditioning: Pulse 50 mM NaOH (2x 10s) to clean the dextran matrix.
- Activation: Mix EDC (0.4 M) and NHS (0.1 M) 1:1. Inject for 420s at 10 μ L/min.
- Ligand Immobilization (Target Protein):
 - Dilute Target Protein to 20–50 μ g/mL in 10 mM Sodium Acetate (pH 4.5 or 5.0, determined by pH scouting).
 - Target Density: Aim for high density (5,000 – 8,000 RU).
 - Calculation:
.
 - Since

is very low (172 Da), a 50 kDa protein requires ~8,000 RU to achieve a theoretical of ~27 RU (detectable but low).
- Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s to block unreacted esters.

Step 2: Analyte Preparation

- Prepare a 10 mM stock of **(5-Morpholin-4-ylpentyl)amine** in Assay Buffer.
- Generate a 2-fold dilution series: 0, 3.12, 6.25, 12.5, 25, 50, 100, 200 μ M.
 - Note: Fragments often have

in the high μM range; be prepared to go up to 1 mM if solubility permits.

Step 3: Interaction Analysis

- Flow Rate: High flow (30–50 $\mu\text{L}/\text{min}$) to minimize Mass Transport Limitation (MTL).
- Contact Time: 60 seconds (association).
- Dissociation Time: 120 seconds.
- Regeneration: Usually unnecessary for fragments (fast off-rate). If signal persists, use a mild "wash" with buffer containing 1M NaCl.

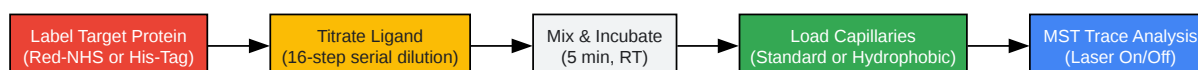
Step 4: Data Processing

- Zeroing: Double-reference the data (subtract Reference Channel and Buffer Blanks).
- Fitting:
 - If sensorgrams are "square" (instant on/off): Use Steady State Affinity (Equilibrium) model. Plot vs. Concentration.
 - If curvature is visible: Use 1:1 Kinetic Binding model.

Protocol B: Microscale Thermophoresis (MST)

Methodology: Label-Free (intrinsic fluorescence) or Red-NHS Labeling of Target. Rationale: MST measures hydration shell changes upon binding. It is highly sensitive to the structural shifts caused by the morpholine ring engaging a binding pocket. It consumes less protein than SPR.

Experimental Workflow (Graphviz)



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Caption: MST workflow. The ligand (amine) is titrated against a fixed concentration of fluorescently labeled target protein.

Detailed Procedure (NanoTemper Monolith)

Step 1: Target Labeling

- Use Protein Labeling Kit RED-NHS 2nd Gen (targets Lysines).
 - Critical: The analyte also has a primary amine.[1][2][3] You MUST remove free dye from the protein prep via gravity flow column before adding the analyte, otherwise the analyte will react with free dye.
 - Alternative: If the protein has Tryptophans, use Label-Free mode (requires UV capillaries) to avoid any interference with the amine tail of the ligand.

Step 2: Titration Setup

- Fixed Target: Dilute labeled protein to 20 nM in MST Buffer (20 mM HEPES, 150 mM NaCl, 0.05% Tween-20).
- Ligand Titration:
 - Prepare 20 μ L of 2 mM **(5-Morpholin-4-ylpentyl)amine**.
 - Perform 16 serial 1:1 dilutions in MST buffer.
 - Mix 10 μ L of Ligand dilution + 10 μ L of Labeled Protein.
 - Final Ligand Conc range: ~1 mM down to ~30 nM.

Step 3: Measurement

- Load samples into Standard Treated Capillaries.
- Scan: 20% Excitation Power (Adjust to get ~10,000 counts).

- MST Power: Medium (40%).
- Analysis: Look for the "Thermophoretic Shift".
 - Quality Control: Check the "Initial Fluorescence" scan.[4] If fluorescence drops at high ligand concentrations, the amine might be inducing protein aggregation or quenching the fluorophore.

Troubleshooting & Controls

Issue	Probable Cause	Solution
SPR: Low Signal (<5 RU)	Low protein activity or too low.	Immobilize more protein (>10,000 RU). Use a larger MW analog as a positive control.
SPR: Negative Binding	Refractive index mismatch.	Ensure Ligand Buffer matches Running Buffer exactly.
MST: Aggregation	Amine tail causing cross-linking or pH shift.	Check buffer pH after adding high-conc ligand. Centrifuge samples 10 min @ 13k rpm before loading.
Non-Specific Binding	Positive charge of amine tail interacting with dextran (SPR).	Increase salt to 300 mM NaCl to shield electrostatic interactions.

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